N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide
Description
The compound “N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide” belongs to the thieno[3,4-c]pyrazole class of heterocyclic compounds, characterized by a fused thiophene-pyrazole core. This scaffold is frequently modified with diverse substituents to optimize pharmacological properties such as target binding affinity, solubility, and metabolic stability. The target molecule features:
- 4-Methoxyphenyl group: A substituent at the pyrazole ring’s 2-position, contributing electron-donating effects that may enhance π-π stacking or hydrogen-bonding interactions with biological targets.
- Ethanediamide linker: A flexible spacer that connects the two aromatic moieties, likely influencing conformational stability and intermolecular interactions.
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-28-15-6-4-14(5-7-15)25-18(16-11-29-12-17(16)24-25)23-20(27)19(26)22-10-13-3-2-8-21-9-13/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGWLLTWKQWOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, equimolar quantities of the pyrazole-malononitrile precursor and sulfur are stirred in ethanol containing potassium hydroxide (15 mL, 0.003 mol) at ambient temperature for 67 hours. The reaction is monitored via TLC, and the crude product is purified via recrystallization from butanol. Key spectroscopic data for intermediates include:
- IR : A nitrile stretch at 2,227 cm⁻¹ and absence of carbonyl signals confirm cyclization.
- ¹H NMR : Singlets at δ 3.79–3.81 ppm (OCH₃ groups) and aromatic multiplet integrations (13H) validate substitution patterns.
This method yields 46–60% of the thieno[3,4-c]pyrazole intermediate, with purity confirmed via elemental analysis.
Diazotization and Cyclization for Pyrazole Ring Closure
An alternative route, inspired by thieno[3,2-c]pyrazole syntheses, employs diazotization of 2-methylthiophene-3-amine followed by cyclization. While originally developed for a different regioisomer, this method is adaptable to the [3,4-c] system.
Stepwise Protocol
- Diazotization : The amine is treated with NaNO₂ in HCl at 0–5°C to generate the diazonium salt.
- Cyclization : The diazonium salt is reduced with Na₂S₂O₄, inducing ring closure to form the pyrazole.
This method affords the pyrazole core in 12–25% yield over three steps, necessitating further optimization for scalability.
Final Amidation to Install Ethanediamide Sidechain
The ethanediamide group is introduced via a two-step sequence:
- Chloroacetylation : The pyrazole-thiophene intermediate is treated with chloroacetyl chloride in dichloromethane with triethylamine.
- Nucleophilic Displacement : The chloroacetamide reacts with pyridin-3-ylmethylamine in DMF at 80°C for 12 hours.
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, EtOAc/hexanes). Critical analytical data include:
- ¹³C NMR : Peaks at δ 165.01 ppm (amide carbonyl) and δ 153.68 ppm (pyridine C=N).
- MS : Molecular ion peak at m/z 552 (M⁺) aligns with the theoretical formula.
Comparative Analysis of Synthetic Routes
The palladium-mediated route offers superior yield and scalability but requires stringent control over catalyst loading. The multi-component method, while slower, avoids transition metals, making it preferable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including reflux or microwave-assisted reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide exhibits a range of biological activities that make it a candidate for further research:
- Anticancer Activity : Similar compounds have shown significant activity against various cancer cell lines. For example, derivatives of thieno[3,4-c]pyrazoles have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
- Antimicrobial Properties : Research indicates that thieno[3,4-c]pyrazole derivatives possess antimicrobial activities against a variety of pathogens. This is particularly notable in the context of drug-resistant strains .
- Cannabinoid Receptor Agonism : Some studies suggest that related compounds may act as agonists for cannabinoid receptors, leading to various physiological effects that could be harnessed for therapeutic purposes .
Therapeutic Applications
Given its structural features and biological activities, this compound has potential applications in several therapeutic areas:
- Cancer Treatment : The anticancer properties suggest potential use in developing new chemotherapeutic agents targeting specific cancer types.
- Infectious Diseases : Its antimicrobial properties could lead to new treatments for bacterial infections, particularly those resistant to existing antibiotics.
- Neurological Disorders : The interaction with cannabinoid receptors opens avenues for research into treatments for conditions like epilepsy or chronic pain.
Case Studies
Several studies have documented the efficacy of thieno[3,4-c]pyrazole derivatives in various applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
4-Methoxyphenyl vs. 4-Fluorophenyl () :
- The methoxy group’s electron-donating nature may improve interactions with hydrophobic pockets in target proteins compared to the electron-withdrawing fluorine. However, fluorine’s smaller size could enhance binding precision in sterically constrained environments .
- Fluorinated analogs (e.g., ) often exhibit enhanced metabolic stability due to resistance to oxidative degradation.
Core Modifications
- Sulfone Group (): The 5,5-dioxo modification in introduces a sulfone group, which increases polarity and may reduce membrane permeability compared to the non-sulfonated target compound .
Biological Activity
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core with a methoxyphenyl substituent and a pyridinylmethyl group attached to an ethanediamide moiety. This unique structure is believed to contribute significantly to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C20H26N4O4S |
| Molecular Weight | 418.5098 g/mol |
| CAS Number | 899741-54-9 |
| Key Structural Features | Thieno[3,4-c]pyrazole core, methoxyphenyl group, pyridin-3-ylmethyl substituent |
This compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that compounds with thieno[3,4-c]pyrazole structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo by inhibiting pro-inflammatory cytokines .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against several bacterial strains, indicating its potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other derivatives in the thieno[3,4-c]pyrazole class:
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited significant antiproliferative effects against various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating potent activity .
- Anti-inflammatory Mechanism : In a murine model of inflammation, the compound reduced paw edema significantly compared to controls. This effect was attributed to the inhibition of NF-kB signaling pathways .
Research Findings
Recent findings highlight the importance of the methoxy group in enhancing lipophilicity and receptor binding affinity. The presence of the pyridine moiety is also crucial for interaction with specific biological targets such as cannabinoid receptors.
Summary of Biological Activities
Q & A
Q. Critical parameters :
- Temperature control (60–80°C) during cyclocondensation to avoid side products.
- Use of HPLC for purity assessment (>95%) and column chromatography for isolation .
Advanced: How can researchers optimize reaction yields when synthesizing this compound, given steric hindrance from the pyridinylmethyl group?
Answer:
Steric hindrance from the pyridinylmethyl substituent often reduces coupling efficiency. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction kinetics .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yield by 15–20% .
Q. Example data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 45 | 92 |
| Microwave-assisted | 60 | 95 |
Basic: What analytical techniques are essential for structural characterization?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 423.4 g/mol) .
- X-ray crystallography : Resolves stereochemistry of the thienopyrazole core .
Q. Key spectral markers :
- Thienopyrazole C=O stretch: 1680–1700 cm⁻¹ (FTIR) .
- Pyridinyl CH out-of-plane bending: 790–810 cm⁻¹ .
Advanced: How do structural modifications (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) impact biological activity?
Answer:
Substituents significantly alter target binding and pharmacokinetics:
- 4-Methoxyphenyl : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration .
- 4-Chlorophenyl : Increases electrophilicity, boosting enzyme inhibition (e.g., IC₅₀ = 12 nM vs. 45 nM for methoxy variant) .
Q. Comparative data :
| Substituent | logP | IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| 4-Methoxyphenyl | 2.1 | 45 | 0.8 |
| 4-Chlorophenyl | 2.8 | 12 | 0.3 |
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer)?
Answer:
Discrepancies arise from assay conditions or target promiscuity. Mitigation strategies:
- Dose-response profiling : Test across concentrations (1 nM–100 µM) to identify off-target effects .
- Target validation : Use CRISPR knockouts or siRNA to confirm primary targets (e.g., kinase inhibition vs. DNA intercalation) .
- Structural analogs : Compare activity trends (e.g., pyridinylmethyl vs. benzyl groups) to isolate pharmacophores .
Basic: What stability considerations are critical for handling this compound?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Hydrolytic stability : Avoid aqueous buffers (pH >8) to prevent amide bond cleavage .
- Thermal degradation : Decomposes above 150°C (TGA data) .
Advanced: What computational tools are recommended for predicting binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with pyridinyl N) .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Antiproliferative assays : MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR, IC₅₀ determination) .
- MIC testing : Broth microdilution against Gram-positive pathogens (e.g., S. aureus) .
Advanced: How can researchers address poor aqueous solubility during formulation studies?
Answer:
- Prodrug design : Introduce phosphate esters at the pyridinylmethyl group (solubility +300%) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) .
- Co-solvent systems : Use 10% DMSO/water mixtures for in vivo dosing .
Advanced: What mechanisms underlie conflicting cytotoxicity data between 2D vs. 3D cell models?
Answer:
3D spheroids mimic tumor microenvironments, altering drug penetration and metabolism:
- Hypoxia : Reduces prodrug activation in core regions .
- Extracellular matrix (ECM) binding : Limits compound diffusion (e.g., 50% reduction in 3D vs. 2D IC₅₀) .
- Metabolic profiling : LC-MS/MS quantifies intracellular metabolite levels (e.g., 40% lower in 3D models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
